(R)-1-(2,5-Dimethylphenyl)ethanamine chemical structure and stereochemistry
(R)-1-(2,5-Dimethylphenyl)ethanamine chemical structure and stereochemistry
An In-depth Technical Guide to (R)-1-(2,5-Dimethylphenyl)ethanamine: Structure, Stereochemistry, and Synthesis
Introduction
(R)-1-(2,5-Dimethylphenyl)ethanamine is a chiral amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Chiral amines are integral components in over 40% of pharmaceuticals, making their efficient and stereocontrolled synthesis a subject of intense research.[1] The spatial arrangement of atoms, or stereochemistry, at the chiral center of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of (R)-1-(2,5-Dimethylphenyl)ethanamine, covering its molecular structure, stereochemical intricacies, common synthetic and resolution pathways, and analytical characterization.
Molecular Structure and Physicochemical Properties
1-(2,5-Dimethylphenyl)ethanamine is a primary amine featuring a disubstituted aromatic ring. The core structure consists of a p-xylene (1,4-dimethylbenzene) ring where one of the ring hydrogens has been replaced by an aminoethyl group. The IUPAC name for this compound is 1-(2,5-dimethylphenyl)ethanamine.[2]
The molecular formula is C₁₀H₁₅N, and it has a molecular weight of approximately 149.23 g/mol .[2] The key structural features include the hydrophobic dimethylphenyl group and the basic amino group, which is a common site for chemical modification and salt formation.
Caption: 2D structure of 1-(2,5-Dimethylphenyl)ethanamine.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,5-dimethylphenyl)ethanamine | [2] |
| CAS Number | 91251-26-2 (Racemate) | [3][4] |
| 77302-55-7 ((R)-enantiomer) | [3] | |
| Molecular Formula | C₁₀H₁₅N | [2][3] |
| Molecular Weight | 149.23 g/mol | [2] |
| InChIKey | ULGHUDXDTMIEAM-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)N | [2][3] |
| Topological Polar Surface Area | 26 Ų | [5] |
Stereochemistry and Enantiomeric Purity
The carbon atom attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereogenic center. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
The assignment of the (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 1-(2,5-Dimethylphenyl)ethanamine:
-
-NH₂ (highest priority)
-
-C₆H₃(CH₃)₂ (phenyl group)
-
-CH₃ (methyl group)
-
-H (lowest priority)
For the (R)-enantiomer, when the lowest priority group (-H) is pointing away from the observer, the sequence from highest to lowest priority (-NH₂ → -C₆H₃(CH₃)₂ → -CH₃) proceeds in a clockwise direction.
Caption: (R) and (S) enantiomers of 1-(2,5-Dimethylphenyl)ethanamine.
In drug development, isolating a single enantiomer is often mandatory. Regulatory agencies like the FDA may require justification for marketing a racemic mixture and full characterization of both enantiomers.[6] This has led to the development of "chiral switches," where existing racemic drugs are re-developed as single-enantiomer versions to improve efficacy and reduce side effects.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (R)-1-(2,5-Dimethylphenyl)ethanamine typically involves either the synthesis of the racemic mixture followed by chiral resolution or a direct asymmetric synthesis. The former is a robust and common industrial approach.
Synthesis of Racemic 1-(2,5-Dimethylphenyl)ethanamine
The most common route begins with p-xylene and proceeds through a two-step sequence: Friedel-Crafts acylation followed by reductive amination.
Caption: Workflow for the synthesis of the racemic amine.
Experimental Protocol: Synthesis of Racemic Amine
Step 1: Friedel-Crafts Acylation to 1-(2,5-Dimethylphenyl)ethanone [7]
-
Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry dichloromethane (DCM).
-
Cooling: The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of acetyl chloride (1.0 eq) in dry DCM is added dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: p-Xylene (0.8 eq) in dry DCM is then added dropwise over 30 minutes.
-
Causality Insight: The reaction is exothermic and controlling the temperature is critical to prevent side reactions and ensure regioselectivity. AlCl₃ acts as a Lewis acid to activate the acetyl chloride, generating the acylium ion electrophile.
-
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by slowly pouring it onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude ketone (1-(2,5-dimethylphenyl)ethan-1-one, CAS 2142-73-6) can be purified by vacuum distillation.[8]
Step 2: Reductive Amination to Racemic Amine
-
Setup: A solution of 1-(2,5-dimethylphenyl)ethanone (1.0 eq) in methanol is prepared in a suitable pressure vessel.
-
Reagents: Ammonium acetate or a solution of ammonia in methanol is added in excess, followed by a catalytic amount of a reducing agent like Raney Nickel or a stoichiometric amount of a hydride reagent like sodium cyanoborohydride (NaBH₃CN).
-
Causality Insight: The ketone first reacts with ammonia to form an intermediate imine. The reducing agent then reduces the imine C=N double bond to form the amine. NaBH₃CN is preferred in labs as it is selective for the imine over the ketone, allowing for a one-pot reaction.
-
-
Reaction: If using catalytic hydrogenation (e.g., Raney Ni), the vessel is pressurized with hydrogen gas (e.g., 50 psi) and heated (e.g., 60 °C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling, the catalyst is filtered off (e.g., through Celite). The solvent is evaporated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., 1M NaOH) to remove unreacted starting materials and byproducts.
-
Purification: The organic layer is dried and concentrated to yield the racemic amine, which can be further purified by distillation or chromatography.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a widely used industrial method for separating enantiomers.[9] It relies on reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[10]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(2,5-dimethylphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Causality Insight: Using 0.5 equivalents of the dibasic tartaric acid per equivalent of amine ensures the formation of the bitartrate salt, which often has better crystallization properties than the tartrate salt.
-
-
Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator (4 °C) overnight to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.
-
Self-Validation: The optical purity of the crystals should be checked at this stage. A small sample can be treated with base to liberate the amine, which is then analyzed by chiral HPLC. If the enantiomeric excess (e.e.) is not sufficient, a recrystallization step is performed.
-
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., DCM or ether) and an aqueous base (e.g., 2M NaOH).
-
Extraction: Stir the mixture until all solids have dissolved and the salt has been neutralized. The free amine will move into the organic layer. Separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2,5-Dimethylphenyl)ethanamine.
Analytical and Characterization Methods
Rigorous analytical characterization is essential to confirm the chemical identity and stereochemical purity of the final product.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (in the ~7.0 ppm region), the methine proton (quartet, ~4.0 ppm), the amine protons (broad singlet), and the two distinct methyl groups on the ring and the ethyl side chain.
-
¹³C NMR: Will show distinct signals for the 10 carbon atoms, with the aromatic carbons in the 120-140 ppm range and the aliphatic carbons at higher field.
-
-
Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.23 m/z).
-
Infrared (IR) Spectroscopy: Will display characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹) and C-H stretches for the aromatic and aliphatic groups.
Determination of Enantiomeric Purity
The most reliable method for determining the enantiomeric excess (e.e.) of a chiral amine is through chiral chromatography.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly effective for separating amine enantiomers. A common choice would be a Chiralcel OD or Chiralpak AD column.
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.
-
Chromatographic Conditions: The separation is typically achieved using a normal-phase mobile phase.
-
Causality Insight: The separation mechanism on a CSP involves transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these interactions lead to different retention times. The choice of mobile phase (especially the alcohol modifier and amine additive) is critical for optimizing resolution and peak shape.
-
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Expected Result | Two baseline-separated peaks corresponding to the (R) and (S) enantiomers. |
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Applications in Drug Development
(R)-1-(2,5-Dimethylphenyl)ethanamine is a valuable intermediate. The 2,5-dimethylphenyl scaffold itself is a structural feature in a number of antimicrobial compounds.[11] The primary amine handle allows for a wide range of subsequent chemical transformations, such as amide bond formation, reductive amination with other carbonyls, or N-alkylation, to build more complex chiral molecules. Its derivatives are explored in the development of new therapeutic agents, particularly in the fight against multidrug-resistant pathogens.[11]
Conclusion
(R)-1-(2,5-Dimethylphenyl)ethanamine is a foundational chiral building block whose stereochemical integrity is crucial for its application in pharmaceutical synthesis. A thorough understanding of its structure, combined with robust methods for its synthesis, resolution, and analysis, is essential for its effective use in the development of new chemical entities. The protocols and insights provided in this guide serve as a practical framework for researchers, enabling the reliable production and characterization of this important chiral amine.
References
-
PubChem. 1-(2,5-Dimethylphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
University of Leeds Thesis. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. Available from: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]
-
PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available from: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. 1-(2,5-Dimethylphenyl)ethanamine | C10H15N | CID 4991344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-(2,5-Dimethylphenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 5. 1-(2,5-Dimethylphenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]
- 8. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
